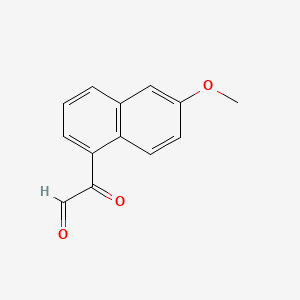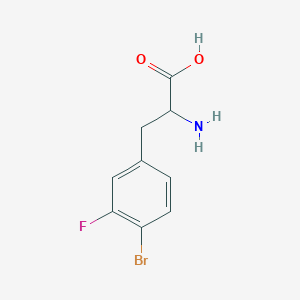
Tert-butyl 4,5-diaminopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4,5-diaminopentanoate is an organic compound with the molecular formula C9H20N2O2 It is a derivative of pentanoic acid, featuring tert-butyl and diamino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,5-diaminopentanoate typically involves the reaction of tert-butyl 4,5-diamino-5-oxopentanoate with appropriate reagents. One common method includes the use of benzyl chloroformate (CbzCl) and L-glutamic acid in the presence of sodium hydroxide (NaOH) to maintain a specific pH level . The reaction is carried out at low temperatures (0-5°C) initially and then allowed to proceed at room temperature (20-25°C) for an extended period.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4,5-diaminopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine compounds.
Aplicaciones Científicas De Investigación
Tert-butyl 4,5-diaminopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of tert-butyl 4,5-diaminopentanoate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator, depending on the specific pathway involved. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4,5-diamino-5-oxopentanoate
- 3,5-Di-tert-butyl-4-hydroxytoluene
- 4,4’-Di-tert-butylbiphenyl
Uniqueness
Tert-butyl 4,5-diaminopentanoate is unique due to its specific functional groups and the resulting chemical properties. Its tert-butyl and diamino groups provide distinct reactivity patterns compared to other similar compounds, making it valuable in specialized applications .
Propiedades
IUPAC Name |
tert-butyl 4,5-diaminopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)5-4-7(11)6-10/h7H,4-6,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCONZWLVFNJLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride hydrate](/img/structure/B12443798.png)


![2-{[(benzylsulfanyl)acetyl]amino}-N-(2,3-dimethylphenyl)benzamide](/img/structure/B12443819.png)



![4-Nitrobenzyl 2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12443862.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B12443873.png)
